molecular formula C11H22N2O2 B041423 trans-N-Boc-1,4-cyclohexanediamine CAS No. 177906-48-8

trans-N-Boc-1,4-cyclohexanediamine

Cat. No.: B041423
CAS No.: 177906-48-8
M. Wt: 214.3 g/mol
InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the preparation of an orally bioavailable and selective V1A receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the V1A receptor pathway.

Cellular Effects

Given its role in the preparation of a V1A receptor antagonist , it may influence cell function by modulating this receptor pathway. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role in the preparation of a V1A receptor antagonist , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to the V1A receptor pathway.

Metabolic Pathways

Given its role in the preparation of a V1A receptor antagonist , it may interact with enzymes or cofactors involved in this pathway.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: trans-N-Boc-1,4-cyclohexanediamine is unique due to its specific structure, which includes a Boc-protected amino group. This makes it particularly useful in organic synthesis and pharmaceutical research, as it provides a stable intermediate that can be further modified . In comparison, other similar compounds may lack the Boc protection, making them less versatile in certain synthetic applications .

Biological Activity

trans-N-Boc-1,4-cyclohexanediamine (TNBOCD) is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a 1,4-cyclohexanediamine backbone. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of approximately 214.31 g/mol. This compound has garnered attention for its biological activity, particularly as a selective antagonist for the vasopressin V1A receptor, which is implicated in various physiological processes including vascular smooth muscle contraction and water retention.

Target Receptor : The primary target of TNBOCD is the V1A receptor, a G protein-coupled receptor located in the central nervous system and peripheral tissues.

Mode of Action : As an antagonist, TNBOCD inhibits the action of vasopressin at the V1A receptor. This inhibition can lead to reduced vascular smooth muscle contraction and decreased water reabsorption in the kidneys, making it a candidate for therapeutic applications in conditions such as hypertension and heart failure.

The compound's activity can be attributed to its structural features and biochemical properties:

  • Chemical Structure : The Boc group enhances the stability and solubility of TNBOCD, facilitating its use in various biochemical reactions.
  • Reactivity : TNBOCD can undergo substitution reactions where the Boc-protected amino groups can be selectively deprotected under acidic conditions to yield free amines .

Biological Activity

Research indicates that TNBOCD exhibits significant efficacy in modulating vasopressin-regulated pathways. Its role as a V1A receptor antagonist positions it as a potential therapeutic agent for managing cardiovascular diseases. Additionally, it serves as an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
V1A Receptor AntagonismInhibits vasopressin action, affecting blood pressure and fluid balance
Synthesis IntermediateUsed in the development of selective V1A receptor antagonists for hypertension therapies
Cellular EffectsInfluences cell signaling pathways related to cardiovascular function

Case Studies

Several studies have explored the biological effects and pharmacological potential of TNBOCD:

  • V1A Receptor Antagonist Development :
    A study demonstrated that TNBOCD could be utilized to develop selective V1A receptor antagonists with potential applications in treating hypertension and heart failure. The synthesis involved deprotecting the Boc group to yield active compounds which were tested for their efficacy in animal models.
  • In Vitro Studies :
    In vitro assays have shown that TNBOCD-derived compounds exhibit significant binding affinity to the V1A receptor. These interactions are crucial for understanding its mechanism of action and potential side effects . For instance, a compound synthesized from TNBOCD showed promising results in reducing intracellular parasite loads in models of Leishmaniasis, indicating its versatility beyond cardiovascular applications .
  • Pharmacokinetics :
    Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of TNBOCD in vivo. Initial findings suggest good oral bioavailability and favorable metabolic profiles, which are critical for its development as a therapeutic agent .

Table 2: Pharmacokinetic Profile

ParameterValueNotes
Oral Bioavailability44%Indicates potential for oral administration
First Pass Metabolism3%Low metabolism suggests stability
SolubilityLowMay limit absorption; strategies needed to enhance solubility

Future Directions

The demand for sustainable methodologies in drug development highlights the need for further research on TNBOCD. Future studies should focus on:

  • Optimizing synthesis routes to improve yield and purity.
  • Exploring additional biological activities beyond V1A antagonism.
  • Investigating potential side effects and long-term safety profiles.

Properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939007
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195314-59-1, 177906-48-8, 247570-24-7
Record name 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195314-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cis tert-Butyl 4-aminocyclohexylcarbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 1,4-diaminocylcohexane P1 (152.2 g, 1332.9 mmol), EtOH (1 L) and t-butyl phenyl carbonate (250 mL, 1351.5 mmol). The reaction mixture is wrapped with Al foil and heated using a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.). A brown solution is obtained and an internal temperature of 73.8° C. is recorded after 2.5 h. After heating for 18 h the now heterogeneous reaction mixture is allowed too cool. The mixture is filtered to remove bis-Boc protected amine, which precipitated as a white solid. The filtrate is concentrated in vacuo to a thick peach colored syrup. The mixture is transferred to an Erlenmeyer flask and the transfer is completed with CH2Cl2 (50 mL). To the mixture H2O (100 mL) is added (pH=9) followed by concentrated HCl (180 mL to pH=2) resulting in the precipitation of the (4-aminocyclohexyl)carbamic acid tert-butyl ester as a hydrochloride salt. The mixture is swirled vigorously until a thick slurry is obtained. Additional CH2Cl2 is added to maximize the amount of precipitate and the slurry is filtered (additional product is obtained from this filtrate #1, as described below). The solid is washed with Et2O (1.4 L). To free-base the HCl salt H2O (500 mL) is added followed by NaOH (2.5N, to pH=12). The mixture is extracted with CH2Cl2 (3×). The combined organic extracts are washed with H2O (3×400 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give (4-aminocyclohexyl)carbamic acid tert-butyl ester P2a (92.89 g) as a white solid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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